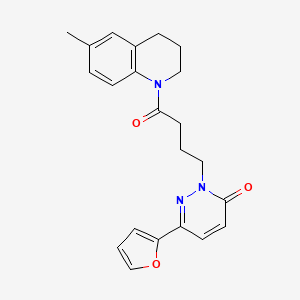![molecular formula C11H20O2 B2909378 (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol CAS No. 2248220-44-0](/img/structure/B2909378.png)
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol, also known as ONO-8130, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the production of arachidonic acid, which is a precursor to inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been shown to inhibit the growth of tumor cells in vitro and in vivo. In terms of cardiovascular effects, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension and atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, its anti-inflammatory and anti-tumor properties make it a potentially useful tool for researchers studying these areas. However, one limitation of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. Additionally, further studies are needed to fully elucidate the mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol and its effects on various physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol in humans for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 7-bromo-6-oxaspiro[3.5]nonane in the presence of a base. The resulting product is then subjected to a reduction reaction to yield (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Applications De Recherche Scientifique
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. Additionally, (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been studied for its effects on the cardiovascular system, with some research suggesting that it may have a protective effect against hypertension and atherosclerosis.
Propriétés
IUPAC Name |
(2R)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2(CCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2909296.png)
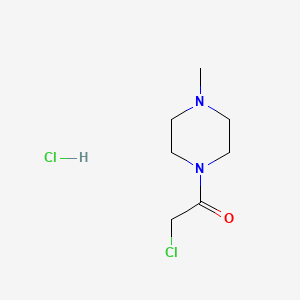
![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)
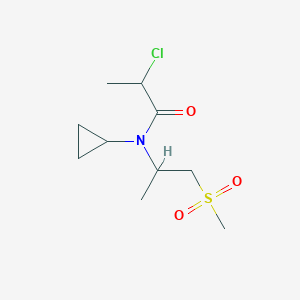
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)
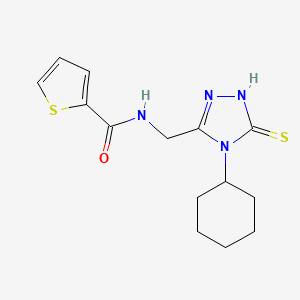
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)
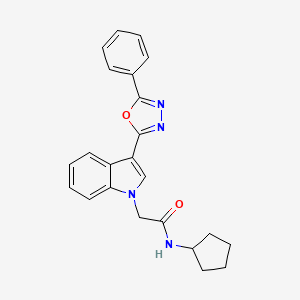
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
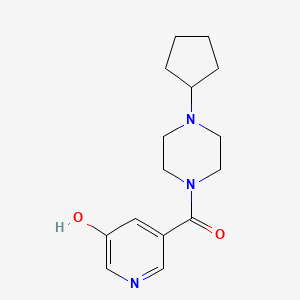
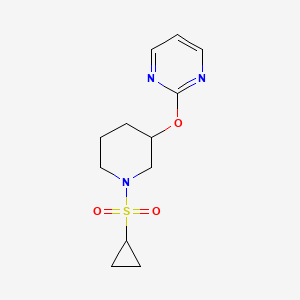
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)
